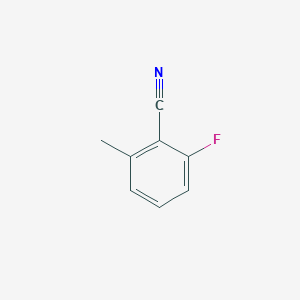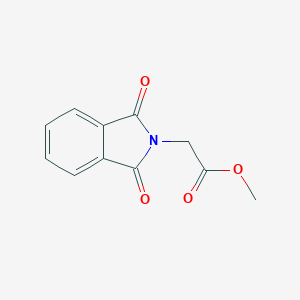
2-氟-6-甲基苯甲腈
概述
描述
2-Fluoro-6-methylbenzonitrile is a fluorinated organic compound with the molecular formula C8H6FN . It is commonly used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methylbenzonitrile consists of a benzene ring with a fluorine atom and a methyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring.Physical And Chemical Properties Analysis
2-Fluoro-6-methylbenzonitrile is a solid compound with a molecular weight of 135.14 g/mol . It has a melting point of 39-46 °C .科学研究应用
结构和电子分析
- 2-氟-6-甲基苯甲腈,类似于其他氟代苯甲腈,已经通过密度泛函理论(DFT)研究了其几何结构和电子跃迁。这些研究揭示了分子的几何参数、振动光谱和非线性光学(NLO)性质,有助于更好地理解其稳定性和电子性质(Arockiasamy Ajaypraveenkumar, R. Raman, & S. Sebastian, 2017)。
振动光谱和非线性光学活性
- 对氟代苯甲腈的振动光谱和NLO性质进行研究,可以揭示它们在非线性光学等领域的潜在应用。这些研究涉及分析傅里叶变换红外(FT-IR)和拉曼光谱,有助于理解这些化合物的分子相互作用和光学性质(A. Kumar & R. Raman, 2017)。
合成和工业应用
- 像2-氟-6-甲基苯甲腈这样的氟代苯甲腈的合成具有实际重要性,特别是在新农药和其他工业化学品的开发和生产中。这个过程通常涉及多个步骤,如硝化、重氮化和氟化,突显了这种化合物在工业应用中的多功能性(L. Min, 2006)。
分子几何和光学性质
- 使用量子化学计算预测了分子的优化分子几何、穆林原子电荷和极化率。这些研究对于预测分子的光学和电学性质至关重要,表明其在先进材料科学中的潜力(N. Suni, L. Prasad, & R. Raman, 2018)。
热化学和能量性质
- 对甲基苯甲腈的热化学和能量性质进行研究,包括氟代衍生物,有助于理解它们的稳定性、反应性和潜在能源应用。这些研究通常涉及实验和理论方法,包括燃烧量热法和从头算计算(K. Zaitseva et al., 2015)。
亲核取代反应
- 对分子在亲核取代反应中的行为进行研究,导致合成新型含氟氮和硫化合物。这项研究对于开发新的有机合成方法和创造新化合物至关重要(Yong-da Lin, Zhang-ting Li, & Ching-Sung Chi, 1991)。
安全和危害
属性
IUPAC Name |
2-fluoro-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSKOUQDVWADGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595528 | |
| Record name | 2-Fluoro-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198633-76-0 | |
| Record name | 2-Fluoro-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)





